molecular formula C9H4BrF3N4 B3014464 3-Bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 478249-03-5

3-Bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile

Cat. No.: B3014464
CAS No.: 478249-03-5
M. Wt: 305.058
InChI Key: OFONFBJCYUTHLH-UHFFFAOYSA-N
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Description

3-Bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by the presence of a bromine atom at the 3rd position, a methyl group at the 2nd position, a trifluoromethyl group at the 7th position, and a carbonitrile group at the 6th position

Scientific Research Applications

3-Bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile has several scientific research applications:

Future Directions

The future directions for the research on this compound could involve exploring its potential applications in the field of medicinal chemistry, given that some derivatives of this compound have shown activity against monoamine oxidase B .

Mechanism of Action

Target of Action

The primary target of 3-Bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it targets tumor cells in a selective manner .

Mode of Action

The compound interacts with CDK2, inhibiting its activity. This inhibition is achieved by the compound fitting into the CDK2 active site through essential hydrogen bonding . The interaction results in the alteration of cell cycle progression and induction of apoptosis within cells .

Biochemical Pathways

The compound affects the cell cycle progression pathway by inhibiting CDK2. CDK2 is responsible for phosphorylation of key components for cell proliferation . The inhibition of CDK2 leads to a halt in the cell cycle, preventing the cells from proliferating and leading to apoptosis .

Pharmacokinetics

In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties . These properties help in predicting the structure requirement for the observed antitumor activity .

Result of Action

The compound shows superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) . It exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .

Preparation Methods

The synthesis of 3-Bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile can be achieved through several synthetic routes. One efficient method involves the Suzuki–Miyaura cross-coupling reaction. This reaction starts with 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one as the starting material. The arylation strategy can be performed using a wide variety of aryl and heteroaryl boronic acids, requiring a tandem catalyst XPhosPdG2/XPhos to avoid the debromination reaction . The optimized conditions for this reaction include the use of a microwave-assisted approach, which enhances the reaction efficiency and yield .

Chemical Reactions Analysis

3-Bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

3-Bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF3N4/c1-4-6(10)8-15-3-5(2-14)7(9(11,12)13)17(8)16-4/h3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFONFBJCYUTHLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(C=NC2=C1Br)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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